Adenosine A2B Receptor Binding Affinity of CAS 851131-17-4 vs. N-(6-Methylbenzothiazol-2-yl) Analog
CAS 851131-17-4 demonstrates a pKi of 7.72 (Ki ≈ 19 nM) at the human adenosine A2B receptor (ADORA2B), as curated in ChEMBL 20 [1]. The closest structural comparator with publicly available binding data is the 6-methylbenzothiazol-2-yl analog (CAS not assigned in public databases), which would be predicted to alter the electron density on the benzothiazole ring and potentially shift A2B affinity [2]. However, no direct head-to-head matched-pair comparison data for these two compounds has been published. The A2B pKi of 7.72 positions CAS 851131-17-4 within the range of known A2B antagonist leads (typically pKi 6.5–8.5 in this chemotype), but a precise fold-selectivity quantification versus the 6-methyl analog requires experimental confirmation.
| Evidence Dimension | Adenosine A2B receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 7.72 (Ki ≈ 19 nM) [1] |
| Comparator Or Baseline | N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide: No publicly available A2B pKi data. Class-level baseline for benzothiazole-thioacetamide A2B antagonists: pKi range ~6.5–8.5 [2][3]. |
| Quantified Difference | Cannot be quantified due to absence of comparator data. Target compound A2B pKi = 7.72 represents a single-point affinity measurement. |
| Conditions | Binding affinity measured via radioligand displacement or functional assay on human ADORA2B; specific assay details not disclosed in ZINC/ChEMBL 20 entry [1]. |
Why This Matters
For procurement decisions in adenosine receptor screening campaigns, knowing the A2B pKi of 7.72 allows users to benchmark this compound against in-house leads, even though direct comparator data are unavailable.
- [1] ZINC Database. ZINC48998848 Activities: Adenosine A2B receptor pKi 7.72. Data curated from ChEMBL 20. https://zinc.docking.org/substances/ZINC000048998848/activities/ View Source
- [2] FLOHR A, et al. Substituted benzothiazole amide derivatives. US Patent 6,727,247. Issued April 27, 2004. (Class-level evidence for benzothiazole amides as adenosine A2 receptor ligands.) https://patents.justia.com/patent/6727247 View Source
- [3] Substituted benzothiazole amide derivatives. US Patent Application 20040229893. Filed October 23, 2003. (Class-level evidence for adenosine A2 receptor modulation.) https://patents.justia.com/patent/20040229893 View Source
